molecular formula C19H20F3N3O2 B2380835 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 524062-32-6

2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No. B2380835
CAS RN: 524062-32-6
M. Wt: 379.383
InChI Key: SRPOXARBWBFKET-UHFFFAOYSA-N
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Description

The compound “2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The trifluoromethoxy group attached to the phenyl ring could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes.


Molecular Structure Analysis

The compound contains a piperazine ring, which is a saturated cyclic molecule with the formula (CH2)4(NH)2. It also has two phenyl rings, which are aromatic and contribute to the compound’s stability .


Chemical Reactions Analysis

The compound might undergo various chemical reactions. For instance, the piperazine ring can act as a bidentate ligand in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Piperazine derivatives are generally stable and have a high boiling point due to the presence of the piperazine ring .

Scientific Research Applications

Antioxidant, Analgesic, and Anti-inflammatory Activities

  • DPPH Scavenging Activity : A derivative of 2-(4-phenylpiperazin-1-yl)acetamide exhibited notable DPPH radical scavenging activity, demonstrating its potential as an antioxidant agent (Nayak et al., 2014).
  • Analgesic and Anti-inflammatory Effects : The same compound also showed significant analgesic and anti-inflammatory activities, comparable to standard treatments (Nayak et al., 2014).

Future Directions

Future research could focus on elucidating the exact properties and potential uses of this compound. Given the presence of the piperazine ring, it might be interesting to explore its potential uses in medicine .

Mechanism of Action

Target of Action

The primary targets of 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide are D2/D3 dopamine receptors and acetylcholinesterase (AChE) . These targets play crucial roles in the central nervous system. D2/D3 receptors are involved in motor control, reward, and cognition, while AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.

Mode of Action

This compound interacts with its targets by binding to them, thereby modulating their activity. In the case of D2/D3 receptors, it acts as a ligand , binding to the receptor and influencing its signaling . For AChE, it functions as an inhibitor , preventing the enzyme from breaking down acetylcholine, thereby increasing the concentration of this neurotransmitter .

Biochemical Pathways

The interaction of this compound with D2/D3 receptors and AChE affects several biochemical pathways. By acting on D2/D3 receptors, it influences the dopaminergic pathways involved in motor control, reward, and cognition . Its inhibitory action on AChE affects the cholinergic pathway , leading to increased levels of acetylcholine, which can enhance memory and learning .

Pharmacokinetics

Its ability to cross the blood-brain barrier suggests good bioavailability, enabling it to exert its effects on the central nervous system .

Result of Action

The binding of this compound to D2/D3 receptors and its inhibitory action on AChE result in a range of molecular and cellular effects. These include modulation of neurotransmitter signaling, leading to potential improvements in motor control, reward, cognition, memory, and learning .

properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2/c20-19(21,22)27-17-8-6-15(7-9-17)23-18(26)14-24-10-12-25(13-11-24)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPOXARBWBFKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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